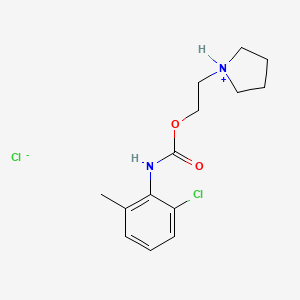
2-(Pyrrolidinyl)ethyl 2-chloro-6-methylcarbanilate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidin-1-ium-1-ylethyl N-(2-chloro-6-methylphenyl)carbamatechloride is a chemical compound with the molecular formula C14H20Cl2N2O2 It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
The synthesis of 2-Pyrrolidin-1-ium-1-ylethyl N-(2-chloro-6-methylphenyl)carbamatechloride typically involves the reaction of 2-chloro-6-methylphenyl isocyanate with 2-pyrrolidin-1-ium-1-ylethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment and optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
2-Pyrrolidin-1-ium-1-ylethyl N-(2-chloro-6-methylphenyl)carbamatechloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups using appropriate reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Pyrrolidin-1-ium-1-ylethyl N-(2-chloro-6-methylphenyl)carbamatechloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Pyrrolidin-1-ium-1-ylethyl N-(2-chloro-6-methylphenyl)carbamatechloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-Pyrrolidin-1-ium-1-ylethyl N-(2-chloro-6-methylphenyl)carbamatechloride can be compared with other similar compounds, such as:
2-Pyrrolidin-1-ium-1-ylethylammonium iodide: This compound is used as a precursor in the preparation of perovskite-based devices.
N-(2′-nitrophenyl)pyrrolidine-2-carboxamides: These compounds have antibacterial properties and are used in medicinal chemistry.
Propriétés
Numéro CAS |
77944-89-9 |
|---|---|
Formule moléculaire |
C14H20Cl2N2O2 |
Poids moléculaire |
319.2 g/mol |
Nom IUPAC |
2-pyrrolidin-1-ium-1-ylethyl N-(2-chloro-6-methylphenyl)carbamate;chloride |
InChI |
InChI=1S/C14H19ClN2O2.ClH/c1-11-5-4-6-12(15)13(11)16-14(18)19-10-9-17-7-2-3-8-17;/h4-6H,2-3,7-10H2,1H3,(H,16,18);1H |
Clé InChI |
UDLUBPJFFFVGIU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)Cl)NC(=O)OCC[NH+]2CCCC2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


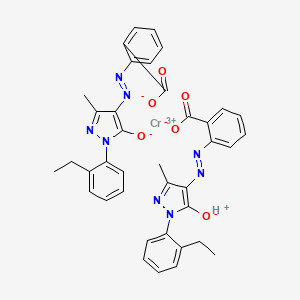


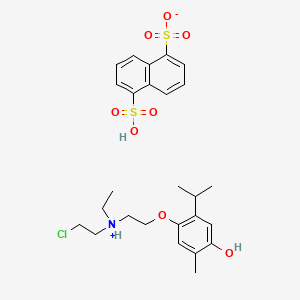
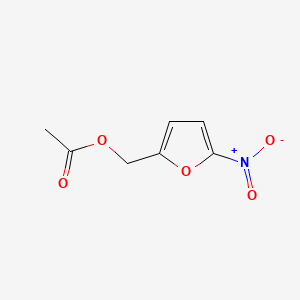


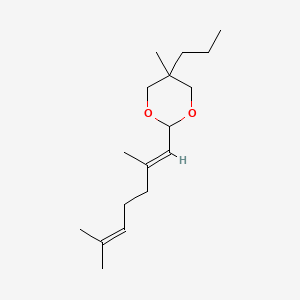


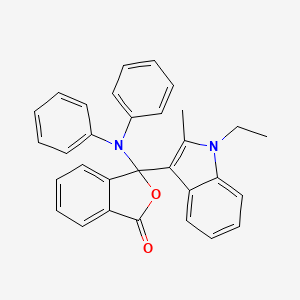

![5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13765989.png)

